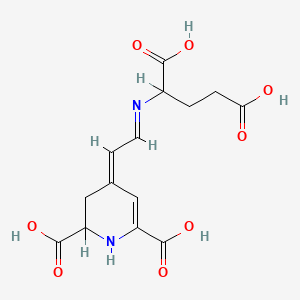
Vulgaxanthin II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vulgaxanthin II is a type of betaxanthin, which is a class of water-soluble pigments found in the vacuoles of plants belonging to the order Caryophyllales. These pigments are responsible for the yellow to orange coloration in various plants. This compound is specifically known for its presence in red beetroot (Beta vulgaris) and is characterized by its yellow color and fluorescence properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Vulgaxanthin II can be synthesized through the conjugation of betalamic acid with glutamic acid. The reaction typically involves the use of mild acidic conditions to facilitate the coupling of these two molecules. The process can be carried out using High-Performance Liquid Chromatography (HPLC) to ensure the purity of the final product .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as red beetroot. The extraction process includes conventional solvent extraction, ultrasound-assisted extraction, and chromatographic techniques to isolate and purify the pigment. The use of semi-preparative HPLC allows for the extraction of this compound with high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Vulgaxanthin II undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the pigment.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different carboxylated derivatives .
Wissenschaftliche Forschungsanwendungen
Nutritional Applications
1. Antioxidant Properties
Vulgaxanthin II exhibits significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. Studies have shown that betalains, including this compound, can scavenge free radicals and mitigate oxidative damage. This property is particularly beneficial in preventing chronic diseases associated with oxidative stress, such as cardiovascular diseases and certain cancers .
2. Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory responses. In vitro studies demonstrated that this compound reduces the expression of pro-inflammatory mediators like cyclooxygenase-2 and inducible nitric oxide synthase in intestinal epithelial cells. This suggests its potential use in managing inflammatory conditions, such as inflammatory bowel disease .
Medical Applications
1. Antimicrobial Activity
this compound has shown promising antimicrobial properties against various pathogens. A study highlighted its effectiveness against Gram-positive bacteria and fungi, making it a candidate for developing natural preservatives or therapeutic agents against infections . The minimum inhibitory concentration values indicate its potential as a safe alternative to synthetic antimicrobials.
2. Cancer Research
The cytotoxic effects of this compound on cancer cell lines have been investigated. It demonstrated selective toxicity towards human cervical adenocarcinoma cells (HeLa), suggesting its potential as an adjunct therapy in cancer treatment . The compound's ability to induce apoptosis in cancer cells while sparing normal cells positions it as a valuable candidate for further research.
Agricultural Applications
1. Natural Pigment in Food Products
As a natural colorant, this compound is used in food products to enhance visual appeal without the adverse effects associated with synthetic dyes. Its stability during processing and storage makes it an attractive option for the food industry .
2. Biofortification of Crops
Research efforts are underway to enhance the production of betalains, including this compound, in crops through genetic engineering and selective breeding. This biofortification aims to increase the nutritional value of staple foods, potentially improving public health outcomes .
Case Studies
Wirkmechanismus
The mechanism of action of Vulgaxanthin II involves its ability to scavenge free radicals and reduce oxidative stress. It interacts with reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing cellular damage. The compound also inhibits phosphodiesterases, leading to an increase in cyclic adenosine monophosphate (cAMP) levels and a decrease in intracellular calcium concentration, promoting smooth muscle relaxation .
Vergleich Mit ähnlichen Verbindungen
Vulgaxanthin I: Contains a glutamine residue instead of glutamic acid.
Indicaxanthin: Another betaxanthin with different amino acid residues.
Miraxanthin II: A betaxanthin with unique structural features.
Comparison: Vulgaxanthin II is unique due to its specific amino acid residue (glutamic acid), which contributes to its distinct fluorescence properties and higher antioxidant activity compared to Vulgaxanthin I. The presence of the carboxyl group in glutamic acid enhances its electron-withdrawing effect, making this compound more effective in radical scavenging .
Eigenschaften
CAS-Nummer |
1047-87-6 |
|---|---|
Molekularformel |
C14H16N2O8 |
Molekulargewicht |
340.28 g/mol |
IUPAC-Name |
(2S,4E)-4-[2-[(1S)-1,3-dicarboxypropyl]iminoethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C14H16N2O8/c17-11(18)2-1-8(12(19)20)15-4-3-7-5-9(13(21)22)16-10(6-7)14(23)24/h3-5,8,10,16H,1-2,6H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)/b7-3-,15-4?/t8-,10-/m0/s1 |
InChI-Schlüssel |
POYIZOSTYKKRNT-SUKFDJDASA-N |
SMILES |
C1C(NC(=CC1=CC=NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O |
Isomerische SMILES |
C\1[C@H](NC(=C/C1=C/C=N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O |
Kanonische SMILES |
C1C(NC(=CC1=CC=NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















